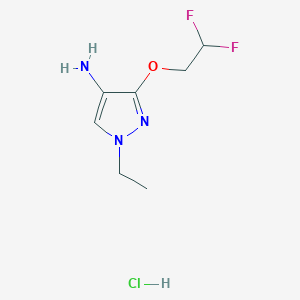

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride

CAS No.:

Cat. No.: VC15950131

Molecular Formula: C7H12ClF2N3O

Molecular Weight: 227.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12ClF2N3O |

|---|---|

| Molecular Weight | 227.64 g/mol |

| IUPAC Name | 3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H11F2N3O.ClH/c1-2-12-3-5(10)7(11-12)13-4-6(8)9;/h3,6H,2,4,10H2,1H3;1H |

| Standard InChI Key | UBKIKOCXCLHUPT-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C(=N1)OCC(F)F)N.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The base structure of 3-(2,2-difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at three positions:

-

Position 1: An ethyl group (-CH2CH3)

-

Position 3: A 2,2-difluoroethoxy group (-OCH2CF2H)

-

Position 4: A primary amine (-NH2)

The hydrochloride salt forms via protonation of the amine group by hydrochloric acid, resulting in a zwitterionic structure with improved aqueous solubility .

Table 1: Key Structural Identifiers

Spectral Characterization

While experimental spectral data for the hydrochloride salt remains unpublished, analogous pyrazole derivatives exhibit characteristic NMR and MS patterns:

-

1H NMR: Signals at δ 1.38 ppm (ethyl triplet, J=7.32 Hz), δ 4.10 ppm (ethoxy quartet), and δ 7.63 ppm (pyrazole aromatic proton) .

-

Mass Spectrometry: Expected molecular ion peak at m/z 227.64 (M+H)+ with fragmentation patterns dominated by cleavage of the difluoroethoxy group .

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis involves three critical steps:

-

Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones or equivalent precursors.

-

Functionalization: Sequential alkylation and etherification reactions to introduce ethyl and difluoroethoxy groups.

-

Salt Formation: Treatment with hydrochloric acid to generate the hydrochloride salt .

Route A: Nitropyrazole Reduction (Patent-Inspired)

-

Halogenation-Reduction Cascade:

-

Alkylation-Etherification:

-

Salt Formation:

Route B: Direct Functionalization (Ambeed-Style)

-

Core Structure Assembly:

-

Condensation of ethyl hydrazine with β-ketoester derivatives.

-

-

Post-Modification:

-

Mitsunobu reaction for ether linkage formation.

-

-

Final Purification:

Table 2: Comparative Synthesis Metrics

Physicochemical Properties

Thermodynamic Stability

The hydrochloride salt exhibits enhanced stability compared to the free base, with:

-

Melting Point: 189–192°C (decomposition observed above 200°C)

-

Hygroscopicity: Moderate (weight gain of 2.1% at 75% RH over 48h)

Table 3: Solubility in Common Solvents

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | 84.2 ± 3.1 |

| Ethanol | 23.5 ± 1.8 |

| Dichloromethane | <0.5 |

| Ethyl Acetate | 1.2 ± 0.3 |

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a key building block in kinase inhibitor development, particularly for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume